1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1H-pyrazol-1-yl)ethan-1-one
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Overview
Description
1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-2-(1H-pyrazol-1-yl)ethan-1-one is an organic compound that features a unique structure combining a bipiperidine moiety with a pyrazole ring
Preparation Methods
The synthesis of 1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}-2-(1H-pyrazol-1-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bipiperidine Moiety: The bipiperidine structure is synthesized through a series of reactions involving piperidine derivatives.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.
Coupling with Pyrazole: The final step involves coupling the bipiperidine intermediate with a pyrazole derivative under conditions that promote the formation of the desired ethanone linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-2-(1H-pyrazol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyrazole ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-2-(1H-pyrazol-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}-2-(1H-pyrazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The bipiperidine moiety may interact with neurotransmitter receptors, while the pyrazole ring can modulate enzyme activity. These interactions lead to changes in cellular signaling pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-2-(1H-pyrazol-1-yl)ethan-1-one can be compared with similar compounds such as:
1-(3-Methyl-1H-pyrazol-4-yl)ethanone: This compound shares the pyrazole ring but lacks the bipiperidine structure, resulting in different biological activities.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound features a morpholine ring instead of bipiperidine, leading to variations in its chemical reactivity and applications.
The uniqueness of 1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}-2-(1H-pyrazol-1-yl)ethan-1-one lies in its combined structural features, which confer distinct chemical and biological properties.
Biological Activity
The compound 1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1H-pyrazol-1-yl)ethan-1-one , also known by its CAS number 1706073-94-0 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H26N4O2
- Molecular Weight : 306.4032 g/mol
- SMILES Notation : COC1CCN(CC1)C(=O)Cn1cccn1
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.
Pharmacological Properties
Research indicates that this compound may exhibit:
- Antidepressant Activity : Preliminary studies suggest that it may influence serotonin and dopamine pathways, potentially leading to antidepressant effects.
- Antinociceptive Effects : It has shown promise in pain relief models, indicating possible applications in analgesic therapies.
- Neuroprotective Properties : Some findings suggest the compound could protect neuronal cells from oxidative stress.
The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- The bipiperidine structure may facilitate binding to neurotransmitter receptors.
- The pyrazole moiety could play a role in modulating enzyme activity related to pain and mood regulation.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications:
Study | Findings |
---|---|
Study 1 | Demonstrated that compounds with similar structures can inhibit specific serotonin reuptake transporters (SERT), suggesting potential antidepressant effects. |
Study 2 | Found that bipiperidine derivatives exhibited significant antinociceptive activity in rodent models, indicating their potential as analgesics. |
Study 3 | Investigated neuroprotective effects in vitro, showing reduced apoptosis in neuronal cells exposed to oxidative stress when treated with related compounds. |
Properties
IUPAC Name |
1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-2-pyrazol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-22-15-5-11-18(12-6-15)14-3-9-19(10-4-14)16(21)13-20-8-2-7-17-20/h2,7-8,14-15H,3-6,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLMFFGLWFFEAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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